molecular formula C27H30Cl3N3O4 B5132462 2-(2-{4-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride

2-(2-{4-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride

Cat. No. B5132462
M. Wt: 566.9 g/mol
InChI Key: LOJGKZCRENDTEC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves cyclization reactions, with methodologies varying based on the desired functional groups and the structural complexity of the end product. For example, halocyclization of related molecules by the action of iodine, bromine, or sulfuryl chloride has been reported, leading to hydrohalide derivatives which can be further modified (Zborovskii et al., 2011). Another approach involves the use of metal-free, hypervalent reagents for intramolecular cyclization followed by oxidative hydroxylation (Yang et al., 2015).

Molecular Structure Analysis

The structural analysis of compounds like "2-(2-{4-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride" involves detailed examination of its molecular framework and bonding. Studies employing crystallography and spectroscopy techniques provide insights into the molecule's conformation and electron distribution, contributing to a better understanding of its chemical behavior and reactivity (Weatherhead-Kloster et al., 2005).

Chemical Reactions and Properties

The compound's reactivity can be elucidated through studies on its chemical reactions, showcasing how it interacts with other molecules and the types of chemical transformations it undergoes. For instance, reactions involving the cyclization of related structures have been extensively documented, demonstrating the compound's ability to form new bonds and generate diverse molecular architectures (Kobayashi et al., 2010).

properties

IUPAC Name

2-[2-[4-[3-(4-chlorophenoxy)-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28ClN3O4.2ClH/c28-20-7-9-22(10-8-20)35-18-21(32)17-30-13-11-29(12-14-30)15-16-31-26(33)23-5-1-3-19-4-2-6-24(25(19)23)27(31)34;;/h1-10,21,32H,11-18H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJGKZCRENDTEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)CC(COC5=CC=C(C=C5)Cl)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30Cl3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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